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Compound of Interest

Methyl 5-benzoylfuran-2-
Compound Name:
carboxylate

Cat. No.: B1588955

An In-Depth Technical Guide to Methyl 5-benzoylfuran-2-carboxylate (CAS: 58972-21-7):
Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Methyl 5-benzoylfuran-2-carboxylate, a key heterocyclic molecule, stands as a versatile
scaffold in the landscape of medicinal chemistry and materials science. This guide provides an
in-depth analysis of its synthesis, structural characterization, and reactivity, with a particular
focus on its potential as a precursor in drug development. We delve into the nuances of its
preparation via Friedel-Crafts acylation, addressing the inherent challenges of the furan ring's
sensitivity and the rationale behind catalyst selection. Detailed protocols for synthesis and
spectroscopic analysis are provided, designed to be self-validating for researchers.
Furthermore, this document explores the molecule's synthetic utility, highlighting pathways for
derivatization that unlock access to novel chemical entities with potential therapeutic relevance,
drawing parallels with known bioactive furan-containing compounds.

Physicochemical and Spectroscopic Profile

Methyl 5-benzoylfuran-2-carboxylate is a pale-yellow to yellow-brown solid at room
temperature.[1] Its core structure features a furan ring substituted with a methyl ester at the 2-
position and a benzoyl group at the 5-position. This arrangement of functional groups dictates
its chemical properties and reactivity.
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Property Value Source
CAS Number 58972-21-7 [1]
Molecular Formula C13H1004 [1][2]
Molecular Weight 230.22 g/mol

IUPAC Name methyl 5-benzoyl-2-furoate [1]

Physical Form

Pale-yellow to Yellow-brown
Solid

[1]

Purity Typically 297% [1112]
Density 1.223 g/cm? (Predicted)
Flash Point 176.73 °C (Predicted)

Spectroscopic Data for Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of the target

compound. The following data, based on established spectroscopic principles and analysis of

related structures, serves as a benchmark for validation.[3][4][5]
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Technique Expected Observations

0 ~7.85-7.75 (m, 2H, ortho-protons of benzoyl),
0 ~7.65-7.45 (m, 3H, meta/para-protons of
benzoyl),  ~7.25 (d, 1H, furan H-3), d ~7.15 (d,
1H, furan H-4), & ~3.95 (s, 3H, -OCHs).

1H NMR (CDCls, 400 MHz)

0 ~182 (C=0, ketone), d ~159 (C=0, ester), o
~155-145 (furan C-2, C-5), & ~138-128 (benzoyl
carbons), & ~120-115 (furan C-3, C-4), 6 ~52 (-
OCHs).

13C NMR (CDCls, 100 MHz)

v ~3100 (Aromatic C-H stretch), v ~1725 (Ester
C=0 stretch), v ~1660 (Ketone C=0 stretch), v
~1580, 1450 (Aromatic C=C stretch), v ~1250
(Ester C-O stretch).

Infrared (IR) (KBr, cm12)

m/z 230 [M]*, with characteristic fragments
Mass Spectrometry (MS) corresponding to the loss of *OCHs (m/z 199)
and *CsHsCO (m/z 125).

Synthesis and Mechanistic Considerations

The most direct and common route to Methyl 5-benzoylfuran-2-carboxylate is the Friedel-
Crafts acylation of methyl furan-2-carboxylate. This reaction is a cornerstone of organic
synthesis, yet its application to electron-rich, acid-sensitive heterocycles like furan requires
careful consideration.

The Challenge of Furan's Reactivity

Classical Friedel-Crafts conditions, which often employ stoichiometric amounts of strong Lewis
acids like aluminum chloride (AICIs), are generally unsuitable for furan and its derivatives.[6][7]
The high reactivity of the furan ring makes it prone to polymerization and degradation under
harsh acidic conditions. Therefore, the key to a successful synthesis is the selection of a milder
catalyst that can activate the acylating agent without destroying the furan substrate.

Catalyst Selection: A Mechanistic Rationale
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Modern methodologies have overcome this challenge by employing more nuanced catalytic
systems:

o Boron Trifluoride Complexes (e.g., BF3*OEtz2): These catalysts are effective in smaller, truly
catalytic amounts, as they do not form overly stable complexes with the resulting ketone
product, a problem that often plagues AICls-catalyzed reactions.[7]

» Heteropolyacids (e.g., AIPW120a40): These solid-acid catalysts offer a mild and often
heterogeneous alternative, simplifying work-up and allowing for the acylation of even
sensitive substrates with free carboxylic acids.[6]

o Rare Earth Triflates (e.g., Yb(OTf)3): These catalysts are known for their high Lewis acidity,
water tolerance, and reusability, proving effective in catalyzing acylations smoothly,
sometimes in non-traditional media like ionic liquids.[8][9]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzoyl
carbocation (or its complex with the Lewis acid) is attacked by the electron-rich furan ring,
preferentially at the C-5 position due to electronic activation from the ring oxygen and the
directing effect of the C-2 carboxylate group.

Reactant Complex Formation

Product Formation
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Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols
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The following protocols are designed as self-validating systems, incorporating purification and
characterization steps to ensure the integrity of the final product.

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol utilizes ytterbium(lll) triflate, a mild and efficient Lewis acid catalyst.[3][9]

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl furan-2-carboxylate (1.0
eq) and benzoyl chloride (1.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane or
1,2-dichloroethane).

Catalyst Introduction: Add ytterbium(lll) triflate (Yb(OTf)3) (0.05-0.1 eq) to the solution. The
small catalytic amount is crucial for minimizing side reactions.

Reaction Execution: Stir the mixture at room temperature or heat gently (40-50 °C) under a
nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC)
using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-6
hours.

Work-up and Quenching: Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate
(NaHCO:s). Transfer the mixture to a separatory funnel.

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic
layers.

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous
sodium sulfate (Na2S0a).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting
with a gradient of hexane/ethyl acetate to yield the pure product.

Protocol: Spectroscopic Characterization Workflow

o Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.7 mL of
deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard.[4]
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1H & 3C NMR Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher
spectrometer.[4] Confirm the presence of all expected signals and their correct integrations
and multiplicities as detailed in Table 1.1.

Sample Preparation (IR): Prepare a KBr pellet containing a small amount of the product or
analyze as a thin film on a salt plate.

IR Acquisition: Obtain the infrared spectrum and identify the characteristic stretching
frequencies for the ketone and ester carbonyl groups.

Sample Preparation (MS): Dissolve a small amount of the product in a suitable volatile
solvent like methanol or acetonitrile for analysis by High-Resolution Mass Spectrometry
(HRMS).

MS Acquisition: Obtain the mass spectrum and confirm the molecular ion peak
corresponding to the exact mass of Ci3H100a.
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Caption: Overall workflow from synthesis to final product validation.

Reactivity and Synthetic Utility in Drug Development
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The true value of Methyl 5-benzoylfuran-2-carboxylate for drug development professionals
lies in its potential as a versatile intermediate. The furan scaffold is a common motif in many
natural products and bioactive compounds, known to exhibit a wide range of biological
activities including anticancer, antibacterial, and anti-inflammatory properties.[10][11]
Specifically, compounds containing the 5-aryl-furan-2-carboxylate core have been investigated
as promising antimycobacterial agents.[3]

The functional groups of the title compound offer multiple handles for chemical modification:

o Ketone Reduction: The benzoyl ketone can be selectively reduced to a secondary alcohol
using mild reducing agents like sodium borohydride (NaBHa4). This introduces a new chiral
center and a hydrogen bond donor, which can significantly alter the molecule's interaction
with biological targets.

o Ester Hydrolysis and Amide Coupling: The methyl ester can be hydrolyzed to the
corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines
to generate a library of amides, a common strategy in medicinal chemistry to modulate
pharmacokinetic properties and explore target binding.

e Aromatic Substitution: The pendant phenyl ring can undergo further electrophilic substitution
(e.g., nitration, halogenation) to probe structure-activity relationships (SAR).

These derivatization strategies allow for the rapid generation of a library of novel compounds
based on the furan core, which can be screened for various biological activities, accelerating
the hit-to-lead optimization process in drug discovery campaigns.

Conclusion

Methyl 5-benzoylfuran-2-carboxylate is more than a simple chemical compound; itis a
strategic building block for chemical innovation. Its synthesis, while requiring a nuanced
understanding of furan chemistry, is readily achievable with modern catalytic methods. The
well-defined spectroscopic profile allows for unambiguous characterization, ensuring the quality
and reproducibility required in research and development. For scientists and drug development
professionals, its true potential is unlocked through strategic derivatization, providing a robust
and versatile platform for the discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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